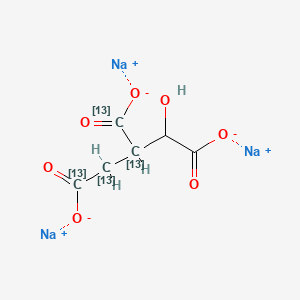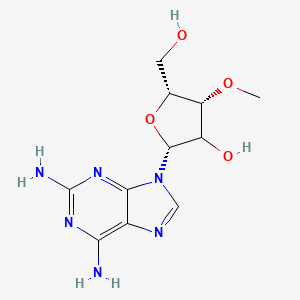
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is a chemical compound that is a derivative of citric acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, buffering agent, and emulsifying agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate typically involves the neutralization of citric acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where citric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the trisodium salt in a crystalline form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often subjected to further purification processes such as recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: It is employed in biological studies to stabilize proteins and enzymes.
Medicine: It is used in pharmaceutical formulations to enhance the stability and solubility of active ingredients.
Industry: It is used in the food industry as a preservative and flavoring agent, and in the cosmetics industry as a buffering and emulsifying agent
Mecanismo De Acción
The mechanism of action of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelating property is particularly useful in stabilizing various compounds and preventing oxidative degradation .
Comparación Con Compuestos Similares
Similar Compounds
Trisodium citrate: Similar in structure but without the isotopic labeling.
Disodium citrate: Contains two sodium ions instead of three.
Monosodium citrate: Contains only one sodium ion.
Uniqueness
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and other specialized applications where isotopic differentiation is required .
Propiedades
Fórmula molecular |
C6H5Na3O7 |
|---|---|
Peso molecular |
262.04 g/mol |
Nombre IUPAC |
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1+1,2+1,3+1,5+1;;; |
Clave InChI |
HWMVXEKEEAIYGB-OIDPGGKBSA-K |
SMILES isomérico |
[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)

![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)


![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)



